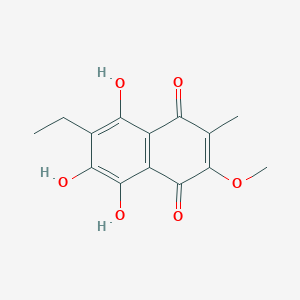
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione is a complex organic compound belonging to the naphthoquinone family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a naphthalene core. Naphthoquinones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and marine organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable naphthalene derivative.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through selective hydroxylation and methylation reactions.
Ethyl Group Addition: The ethyl group is added via alkylation reactions using ethyl halides under basic conditions.
Final Cyclization: The final step involves cyclization to form the naphthoquinone core, often using oxidative conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthoquinones. These products often retain the core naphthalene structure with modified functional groups .
Scientific Research Applications
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells and inhibit the growth of microorganisms. The compound’s hydroxyl and methoxy groups play a crucial role in its redox activity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
5,8-Dihydroxy-1,4-naphthoquinone: Similar structure but lacks the ethyl and methoxy groups.
2-Methoxy-1,4-naphthoquinone: Lacks the hydroxyl and ethyl groups.
6-Methyl-1,4-naphthoquinone: Lacks the hydroxyl and methoxy groups.
Uniqueness
6-Ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple hydroxyl groups enhances its redox activity, while the methoxy and ethyl groups contribute to its stability and solubility .
Properties
CAS No. |
178490-52-3 |
|---|---|
Molecular Formula |
C14H14O6 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
6-ethyl-5,7,8-trihydroxy-2-methoxy-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O6/c1-4-6-10(16)7-8(12(18)11(6)17)13(19)14(20-3)5(2)9(7)15/h16-18H,4H2,1-3H3 |
InChI Key |
ZGUVSPWAPHXUNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


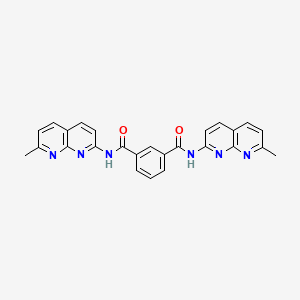
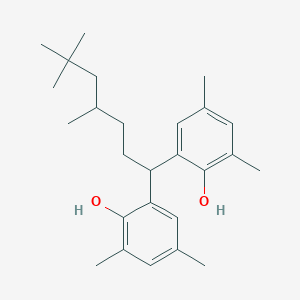
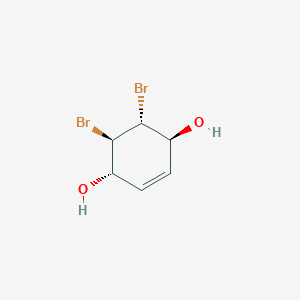
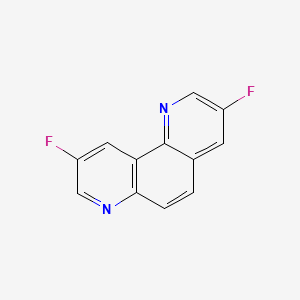
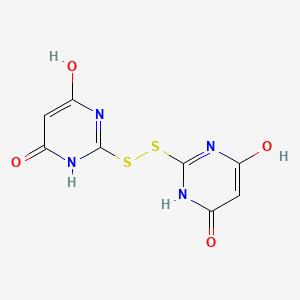
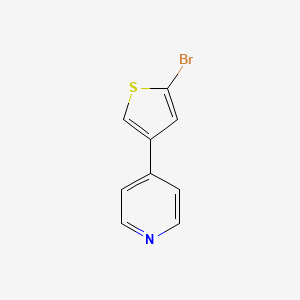
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
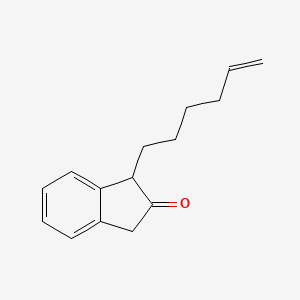
![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
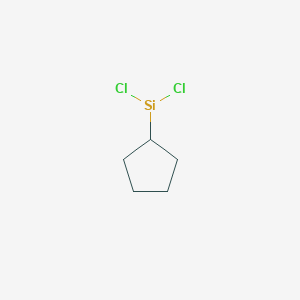
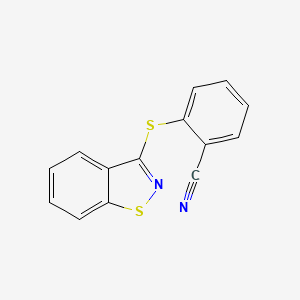
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
